Cycostat
Overview
Description
Cycostat is a coccidiostat premix containing 6.6% (66 grams) of Robenidine Hydrochloride per kilogram of product . It is effective in preventing and controlling coccidiosis in chickens .
Physical and Chemical Properties Analysis
This compound is described as extremely stable . It contains 6.6% (66 grams) of Robenidine Hydrochloride per kilogram of product .
Scientific Research Applications
Anticoccidial Efficacy in Rabbits : Cycostat® 66G has been evaluated for its efficacy and safety in preventing and controlling coccidiosis in breeding does after experimentally induced infection with Eimeria spp. The study found that supplementation with this compound® 66G in the feed at a concentration of 50 or 66mg/kg was effective in preventing coccidiosis in breeding does after experimental inoculation (Maertens & Gaver, 2010).
Regulatory Role in Inflammatory Responses : Oncostatin M (OM), which shares properties with this compound, has been shown to regulate inflammatory responses. OM inhibited the production of TNF-alpha and lethality induced by bacterial LPS in a dose-dependent manner, suggesting its potential in suppressing inflammation and tissue destruction in diseases like rheumatoid arthritis and multiple sclerosis (Wallace et al., 1999).
Renewal of Authorisation Assessment : A 2023 study assessed the feed additive consisting of robenidine hydrochloride (this compound® 66G) for rabbits for breeding and fattening for the renewal of its authorisation. However, the study did not conclude on the safety of the additive for target species and the consumer due to the potential aneugenic activity of robenidine hydrochloride (Bampidis et al., 2023).
Anti-Inflammatory Action of Oncostatin M : Another study on Oncostatin M, related to this compound, showed its anabolic, wound healing, and anti-inflammatory properties. OM was found to protect from LPS-induced toxicities and suppressed inflammation in chronic disease models without impairing T cell function and antibody production (Wahl & Wallace, 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-(4-chlorophenyl)methylidene-[[(E)-N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidoyl]amino]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWIBTYLSRDGHP-HCURTGQUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=[NH+]NC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=[NH+]/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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